Diethyl 2-[3-(3-methoxyphenoxy)propyl]propanedioate
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Overview
Description
Diethyl 2-[3-(3-methoxyphenoxy)propyl]propanedioate is an organic compound that belongs to the class of malonic esters. This compound is characterized by its unique structure, which includes a propanedioate core substituted with a 3-(3-methoxyphenoxy)propyl group. It is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[3-(3-methoxyphenoxy)propyl]propanedioate typically involves the alkylation of diethyl malonate with 3-(3-methoxyphenoxy)propyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, in an ethanol solvent. The general reaction scheme is as follows:
Formation of Enolate Ion: Diethyl malonate is deprotonated by sodium ethoxide to form the enolate ion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: The product is purified through techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[3-(3-methoxyphenoxy)propyl]propanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Substitution Reactions: The methoxyphenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Requires heating in the presence of a catalyst or under reflux conditions.
Substitution: Utilizes nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: Produces diethyl malonate and 3-(3-methoxyphenoxy)propionic acid.
Decarboxylation: Yields substituted monocarboxylic acids.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-[3-(3-methoxyphenoxy)propyl]propanedioate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Investigated for its potential use in drug development due to its ability to form bioactive compounds.
Material Science: Employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Diethyl 2-[3-(3-methoxyphenoxy)propyl]propanedioate involves its reactivity as a malonic ester. The compound can form enolate ions, which are nucleophilic and can participate in various reactions such as alkylation and substitution. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Diethyl 2-[3-(3-methoxyphenoxy)propyl]propanedioate can be compared with other malonic esters such as:
Diethyl malonate: A simpler malonic ester used in similar reactions but lacks the methoxyphenoxy group.
Diethyl 2-(3-methoxyphenyl)propanedioate: Similar structure but with a methoxyphenyl group instead of methoxyphenoxy, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
diethyl 2-[3-(3-methoxyphenoxy)propyl]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O6/c1-4-21-16(18)15(17(19)22-5-2)10-7-11-23-14-9-6-8-13(12-14)20-3/h6,8-9,12,15H,4-5,7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNASCQDGQQFNKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=CC=CC(=C1)OC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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